V1 Receptor Radioligand Binding: PVA vs. Selective V1 Antagonist and AVP
In a direct head-to-head radioligand binding study using rat liver plasma membranes, peptides known to bind V1 receptors inhibited [125I][d(CH2)5,Sar7]AVP (a selective V1 antagonist radioligand) and [3H]AVP binding, whereas the AVP complementary peptide PVA (Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala) produced no inhibition at concentrations tested [1]. The competitive V1 antagonist d(CH2)5,Sar7]AVP served as the positive comparator, demonstrating that the assay system could detect receptor–ligand interactions. The complete absence of PVA-mediated displacement indicates that PVA lacks any measurable affinity for the V1 receptor binding pocket.
| Evidence Dimension | Inhibition of radioligand binding to V1 vasopressin receptor |
|---|---|
| Target Compound Data | PVA: no inhibition of [125I][d(CH2)5,Sar7]AVP or [3H]AVP binding to rat liver plasma membranes |
| Comparator Or Baseline | d(CH2)5,Sar7]AVP and other V1-binding peptides: produced concentration-dependent inhibition of radioligand binding |
| Quantified Difference | Qualitative difference: PVA shows zero displacement vs. positive displacement by V1 ligands. No IC50 calculable for PVA. |
| Conditions | Rat liver plasma membranes; radioligands: [125I][d(CH2)5,Sar7]AVP (V1-selective antagonist) and [3H]AVP |
Why This Matters
For researchers designing V1 receptor binding studies, PVA is the only vasopressin-locus-derived peptide that can serve as a true negative control, as all other V1-interacting peptides (agonists, antagonists) will confound the binding signal.
- [1] Kelly JM, Trinder D, Phillips PA, Casley DJ, Kemp B, Mooser V, Johnston CI. Vasopressin antisense peptide interactions with the V1 receptor. Peptides. 1990 Jul-Aug;11(4):857-62. doi: 10.1016/0196-9781(90)90204-i. PMID: 2146598. View Source
